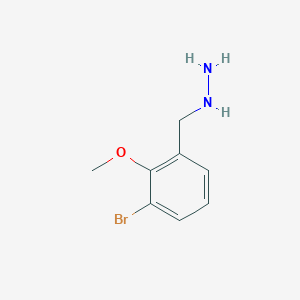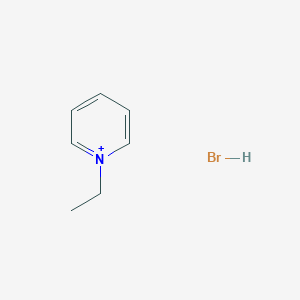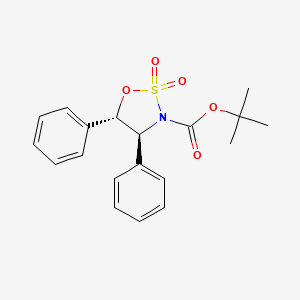![molecular formula C17H11N3O3 B15198527 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan, nitrophenyl, and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 4-(4,5-dihydro-1H-imidazol-2-yl)-1,2-phenylenediamine hydrochloride in the presence of p-benzoquinone in absolute ethanol. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Benzofuran derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole is unique due to its combined structural features of furan, nitrophenyl, and benzimidazole, which contribute to its diverse biological activities
Eigenschaften
Molekularformel |
C17H11N3O3 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H11N3O3/c21-20(22)12-7-5-11(6-8-12)15-9-10-16(23-15)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19) |
InChI-Schlüssel |
NTSRAENIHLGCCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



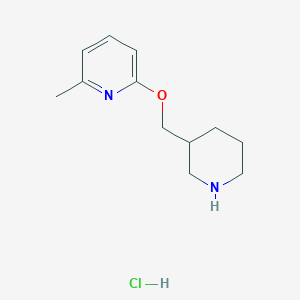
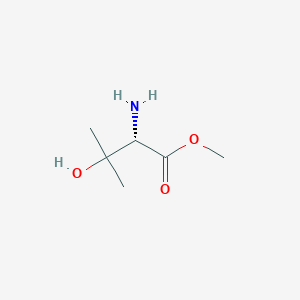
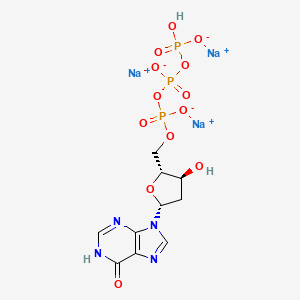

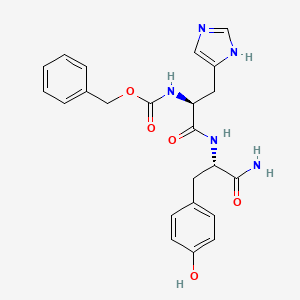
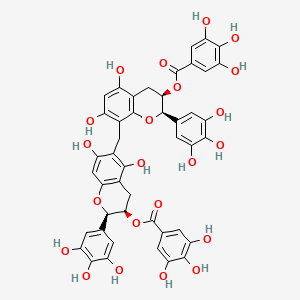
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)



